molecular formula C8H17NO4 B13555132 o-(2-Ethoxyethyl)homoserine

o-(2-Ethoxyethyl)homoserine

Cat. No.: B13555132
M. Wt: 191.22 g/mol
InChI Key: YIRBNXGQJPYJLY-UHFFFAOYSA-N
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Description

o-(2-Ethoxyethyl)homoserine is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . It is a derivative of homoserine, an amino acid that plays a role in the biosynthesis of methionine and threonine. The compound is characterized by the presence of an ethoxyethyl group attached to the homoserine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2-Ethoxyethyl)homoserine typically involves the reaction of homoserine with 2-ethoxyethanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce homoserine, which is then chemically modified to introduce the ethoxyethyl group .

Chemical Reactions Analysis

Types of Reactions

o-(2-Ethoxyethyl)homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

o-(2-Ethoxyethyl)homoserine has several applications in scientific research:

Mechanism of Action

The mechanism of action of o-(2-Ethoxyethyl)homoserine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the biosynthesis of methionine and threonine. It may also interact with other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-(2-Ethoxyethyl)homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-amino-4-(2-ethoxyethoxy)butanoic acid

InChI

InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

YIRBNXGQJPYJLY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC(C(=O)O)N

Origin of Product

United States

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